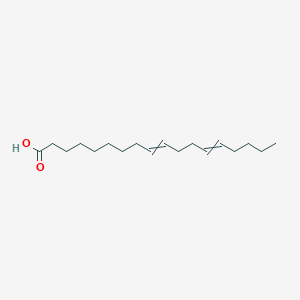
Ethyl 1,2,2-tricyano-3-phenylcyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1,2,2-tricyano-3-phenylcyclopropane-1-carboxylate is a chemical compound with the molecular formula C15H11N3O2 and a molecular weight of 265.271 g/mol . This compound is characterized by its cyclopropane ring, which is substituted with three cyano groups and a phenyl group, making it a highly functionalized cyclopropane derivative.
Méthodes De Préparation
The synthesis of ethyl 1,2,2-tricyano-3-phenylcyclopropane-1-carboxylate typically involves the cyclopropanation of styrene derivatives. One common method is the cobalt carbaporphyrin-catalyzed cyclopropanation, where styrene reacts with ethyl diazoacetate in the presence of a cobalt catalyst under nitrogen atmosphere . The reaction conditions usually involve an oil bath at 80°C for 18 hours, resulting in the formation of the cyclopropane ring.
Analyse Des Réactions Chimiques
Ethyl 1,2,2-tricyano-3-phenylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The cyano groups can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl 1,2,2-tricyano-3-phenylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl 1,2,2-tricyano-3-phenylcyclopropane-1-carboxylate involves its interaction with various molecular targets. The cyano groups and the phenyl ring play crucial roles in its reactivity and binding properties. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Ethyl 1,2,2-tricyano-3-phenylcyclopropane-1-carboxylate can be compared with other cyclopropane derivatives, such as:
Ethyl 2-phenylcyclopropane-1-carboxylate: Lacks the cyano groups, making it less reactive.
1-Aminocyclopropane-1-carboxylate: Used in plant biology for its role in ethylene biosynthesis.
Indole derivatives: While structurally different, they share similar applications in pharmaceuticals and materials science
Propriétés
Numéro CAS |
66016-79-3 |
|---|---|
Formule moléculaire |
C15H11N3O2 |
Poids moléculaire |
265.27 g/mol |
Nom IUPAC |
ethyl 1,2,2-tricyano-3-phenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C15H11N3O2/c1-2-20-13(19)15(10-18)12(14(15,8-16)9-17)11-6-4-3-5-7-11/h3-7,12H,2H2,1H3 |
Clé InChI |
CZWGRXDLUZLXSX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(C(C1(C#N)C#N)C2=CC=CC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Nitro-2-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]isoindole-1,3-dione](/img/structure/B14459644.png)


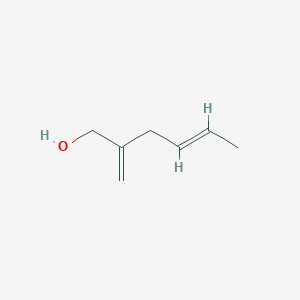

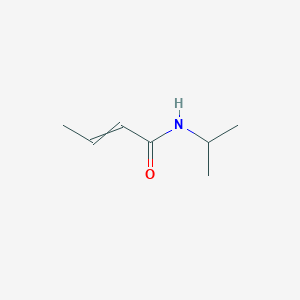
![3-(4-Hydroxyphenyl)-5-[(3-methylbutoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14459662.png)
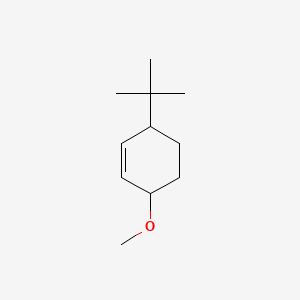
phosphane](/img/structure/B14459667.png)
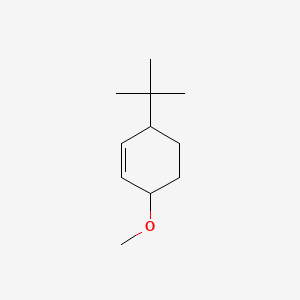
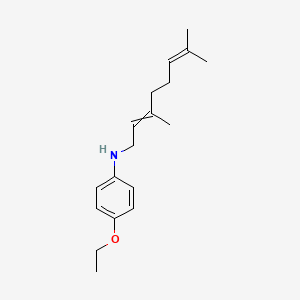

![Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-](/img/structure/B14459705.png)
